What are the chemical properties of tert-Butyl (cyanomethyl)(methyl)carbamate?
What are the chemical properties of tert-Butyl (cyanomethyl)(methyl)carbamate?
A Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate
Abstract: This technical document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl (cyanomethyl)(methyl)carbamate (CAS No. 180976-09-4). It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide details the compound's physicochemical characteristics, provides a representative experimental protocol for its preparation, and explores its utility as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key chemical transformations are visualized using process-flow diagrams.
Compound Identification and Overview
Tert-Butyl (cyanomethyl)(methyl)carbamate is a carbamate derivative widely utilized as a building block and intermediate in organic synthesis.[1] Its structure incorporates a nitrile functional group and a tert-butoxycarbonyl (Boc) protected secondary amine, making it a versatile reagent for the introduction of a methylaminoacetonitrile moiety in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.[1] The Boc protecting group allows for selective deprotection under acidic conditions, while the nitrile group offers a handle for various chemical transformations, such as reduction to a primary amine.
| Identifier | Value |
| CAS Number | 180976-09-4[2] |
| IUPAC Name | tert-butyl (cyanomethyl)(methyl)carbamate |
| Molecular Formula | C₈H₁₄N₂O₂[2] |
| Molecular Weight | 170.21 g/mol [2] |
| SMILES | CC(C)(C)OC(=O)N(C)CC#N[2] |
| InChI Key | AXNPHDXTYKKHSJ-UHFFFAOYSA-N |
| Synonyms | N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester, 2-[Boc(methyl)amino]acetonitrile[1][2] |
Physicochemical Properties
The compound is typically supplied as a liquid with a purity of 97% or greater.[2] Proper storage involves keeping it in a tightly sealed container in a dry, room-temperature environment.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 59-60 °C @ 0.2 Torr | [1] |
| Purity | ≥97% | [2] |
| Storage | Sealed in dry, room temperature | |
| Topological Polar Surface Area (TPSA) | 53.33 Ų | [2] |
| LogP (Computed) | 1.37688 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
Synthesis and Experimental Protocols
Representative Protocol: Synthesis via Boc-Protection
Objective: To synthesize tert-Butyl (cyanomethyl)(methyl)carbamate from N-methylaminoacetonitrile and di-tert-butyl dicarbonate (Boc₂O).
Materials:
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N-methylaminoacetonitrile
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
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To a solution of N-methylaminoacetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (1.2 eq).
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Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product, tert-Butyl (cyanomethyl)(methyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications
The synthetic utility of tert-Butyl (cyanomethyl)(methyl)carbamate stems from the distinct reactivity of its two primary functional groups. This dual functionality allows for its use in divergent synthetic pathways, making it a valuable intermediate for drug development professionals.
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Boc Group Deprotection: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM efficiently removes the Boc group to liberate the secondary amine, N-methylaminoacetonitrile hydrochloride or trifluoroacetate salt. This unmasked amine can then participate in subsequent reactions like amide bond formation or reductive amination.
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Nitrile Group Reduction: The nitrile functionality can be chemically reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel (Ra-Ni). This reaction converts the cyanomethyl moiety into an aminoethyl group, yielding tert-Butyl (2-aminoethyl)(methyl)carbamate, a protected diamine scaffold of significant interest in medicinal chemistry.
Safety and Handling
Tert-Butyl (cyanomethyl)(methyl)carbamate is classified as an irritant and requires careful handling to avoid exposure.[1] All work should be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] The compound should be stored away from sources of ignition and strong oxidizing agents.[1]
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing vapors/mist.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| General Handling | Avoid contact with skin, eyes, and respiratory tract. | [1] |
